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Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

This guide provides a comprehensive overview of the spectral data for 4-
Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for the
identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 4-Pyridinecarboxaldehyde.

'H NMR Spectral Data

The *H NMR spectrum of 4-Pyridinecarboxaldehyde is characterized by signals from the
aldehydic proton and the protons on the pyridine ring.
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Proton Chemical Shift o Coupling
_ Multiplicity Solvent

Assignment (®) ppm Constant (J) Hz

H-C=0 , CDClz / DMSO-
10.11-10.33 Singlet -

(Aldehyde) ds

H-2, H-6 (ortho CDClIs / DMSO-
8.90 - 9.07 Doublet 5.2

to N) de

H-3, H-5 (meta to CDClIz / DMSO-
7.72-7.97 Doublet 5.2

N) de

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (8) ppm Solvent
C=0 (Aldehyde) 1925 CDCls
C-4 (ipso to CHO) 142.0 CDCls
C-2, C-6 (ortho to N) 151.0 CDCls
C-3, C-5 (meta to N) 122.0 CDCls

Note: Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Pyridinecarboxaldehyde shows characteristic absorption bands for the

aldehyde and pyridine functionalities.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://www.benchchem.com/product/b046228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Vibrational Mode Frequency (cm~1) Intensity
C-H stretch (aldehyde) ~2850, ~2750 Medium
C=0 stretch (aldehyde) ~1705 Strong
C=N stretch (pyridine) ~1595 Strong
C=C stretch (pyridine) ~1560, ~1415 Medium
C-H in-plane bend (pyridine) ~1210, ~1100 Medium

C-H out-of-plane bend

o ~825 Strong
(pyridine)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly for conjugated systems.

N Molar Absorptivity (€)
Transition Amax (nm) Solvent
L mol~tcm™t

- T 256 14,000 Ethanol

n- T 315 1,000 Ethanol

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.
Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Pyridinecarboxaldehyde in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a standard 5 mm NMR
tube.
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e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for the appropriate nucleus (*H or 13C).
o Data Acquisition (*H NMR):

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Apply a 90° pulse.

o Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-2
seconds for 1H).

o Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16
scans).

o Data Acquisition (33C NMR):

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Use a proton-decoupled pulse sequence.
o Set the relaxation delay (typically 2-5 seconds for 13C).

o Acquire a larger number of scans due to the low natural abundance of 13C (typically 128
scans or more).

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase the resulting spectrum.
o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

o Integrate the peaks in the *H spectrum and pick the peaks in both *H and 13C spectra.

FT-IR Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a drop of neat 4-Pyridinecarboxaldehyde onto one face of a salt plate (e.g., NaCl
or KBr).

o Carefully place a second salt plate on top to create a thin liquid film.
e Instrument Setup:
o Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

o Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water
and CO: interference.

o Data Acquisition:
o Collect a background spectrum of the empty beam path or the clean salt plates.

o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to generate the absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm™1.

» Data Processing:
o Perform baseline correction if necessary.

o Label the major absorption peaks.
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UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-Pyridinecarboxaldehyde of a known concentration in a UV-
transparent solvent (e.g., ethanol or hexane).

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1 - 1.0).

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
o Select the desired wavelength range for scanning (e.g., 200-400 nm).

o Data Acquisition:

[e]

Fill a cuvette with the pure solvent to be used as a blank.

(¢]

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

[¢]

Rinse the cuvette with the sample solution before filling it with the sample.

[¢]

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
» Data Processing:

o The instrument software will automatically subtract the baseline from the sample
spectrum.

o ldentify the wavelength(s) of maximum absorbance (Amax).

o If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = gcl).

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between the molecular structure of 4-Pyridinecarboxaldehyde and its expected
spectral features.
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Caption: Workflow for the spectroscopic analysis of 4-Pyridinecarboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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